

# Unveiling the Structure of (8-Bromooctyl)cyclopropane: A Comparative NMR Spectral Analysis

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Compound of Interest		
Compound Name:	(8-Bromooctyl)cyclopropane	
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A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral analysis and validation of the **(8-Bromooctyl)cyclopropane** structure. This guide provides a detailed comparison with related compounds, complete experimental protocols, and a logical workflow for structural confirmation.

The precise structural elucidation of novel molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide focuses on the NMR spectral analysis of **(8-Bromooctyl)cyclopropane**, a molecule featuring a cyclopropyl ring attached to a long-chain alkyl bromide. To validate its structure, we present a comparative analysis of its predicted NMR data against the experimental spectra of two key structural analogues: 1-bromooctane and ethylcyclopropane.

#### **Comparative NMR Data Analysis**

The structural confirmation of **(8-Bromooctyl)cyclopropane** relies on the careful analysis of its  ${}^{1}$ H and  ${}^{13}$ C NMR spectra. The chemical shifts ( $\delta$ ) in parts per million (ppm), signal multiplicity, and integration values provide a unique fingerprint of the molecule's atomic connectivity.

#### <sup>1</sup>H NMR Spectral Data Comparison



The proton NMR spectrum of **(8-Bromooctyl)cyclopropane** is characterized by distinct signals corresponding to the protons of the cyclopropyl ring and the octyl chain. The upfield region of the spectrum is particularly informative for identifying the cyclopropyl protons, which typically resonate at unusually high field due to the ring strain and associated magnetic anisotropy.[1][2] [3][4] The protons on the carbon adjacent to the bromine atom are expected to be deshielded and appear at a lower field.

Assignment	Predicted ¹H Chemical Shift (δ ppm) for (8- Bromooctyl)cyclopro pane	Observed ¹H Chemical Shift (δ ppm) for 1- Bromooctane	Observed <sup>1</sup> H Chemical Shift (δ ppm) for Ethylcyclopropane
-CH <sub>2</sub> -Br	3.41 (t)	3.40 (t)	-
-CH <sub>2</sub> - (adjacent to - CH <sub>2</sub> Br)	1.85 (quint)	1.85 (quint)	-
-CH <sub>2</sub> - (alkyl chain)	1.25-1.42 (m)	1.28-1.42 (m)	-
-CH <sub>2</sub> - (adjacent to cyclopropyl)	1.25 (m)	-	1.05 (q)
Cyclopropyl-CH-	0.65 (m)	-	0.50 (m)
Cyclopropyl-CH <sub>2</sub> -	0.20 (m) & -0.15 (m)	<del>-</del>	0.10 (m) & -0.25 (m)

Table 1: Comparison of <sup>1</sup>H NMR spectral data. Predicted values for **(8-Bromooctyl)cyclopropane** are compared with experimental data for 1-bromooctane and ethylcyclopropane. (t = triplet, q = quartet, quint = quintet, m = multiplet)

#### <sup>13</sup>C NMR Spectral Data Comparison

The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbons of the cyclopropyl group are characteristically found at high field (low ppm values), a consequence of their sp³ hybridization and the unique electronic environment within the three-membered ring.[5] Conversely, the carbon atom bonded to the electronegative bromine atom is significantly deshielded and appears at a much lower field.



Assignment	Predicted <sup>13</sup> C Chemical Shift (δ ppm) for (8- Bromooctyl)cyclopro pane	Observed <sup>13</sup> C Chemical Shift (δ ppm) for 1- Bromooctane	Observed <sup>13</sup> C Chemical Shift (δ ppm) for Ethylcyclopropane
-CH <sub>2</sub> -Br	33.9	34.0	-
-CH <sub>2</sub> - (adjacent to - CH <sub>2</sub> Br)	32.8	32.8	-
-CH <sub>2</sub> - (alkyl chain)	29.5, 29.3, 28.7, 28.1, 26.5	29.5, 29.3, 28.8, 28.2	-
-CH <sub>2</sub> - (adjacent to cyclopropyl)	30.0	-	16.0
Cyclopropyl-CH-	10.5	-	12.5
Cyclopropyl-CH <sub>2</sub> -	4.0	-	5.5

Table 2: Comparison of <sup>13</sup>C NMR spectral data. Predicted values for **(8-Bromooctyl)cyclopropane** are compared with experimental data for 1-bromooctane and ethylcyclopropane.

### **Experimental Protocols**

Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and standardized experimental procedures.

## **NMR Sample Preparation**

- Sample Purity: Ensure the analyte, (8-Bromooctyl)cyclopropane, is of high purity.
   Impurities can introduce extraneous signals and complicate spectral interpretation.
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar organic compounds.
- Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for <sup>1</sup>H NMR. For <sup>13</sup>C NMR, a higher



concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
- Labeling: Clearly label the NMR tube with the sample identification.

#### **NMR Data Acquisition**

- Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ¹H NMR Parameters:
  - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  - Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).
  - Acquisition Time: Typically 2-4 seconds.
  - Relaxation Delay: A delay of 1-5 seconds between pulses is standard.
  - Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
- <sup>13</sup>C NMR Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
  - Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

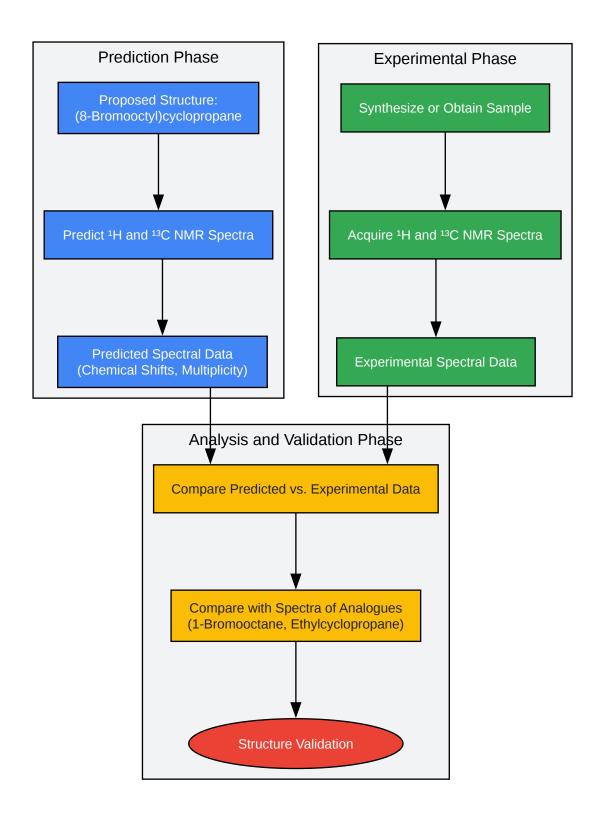


- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons for each signal.

#### **Structural Validation Workflow**

The process of validating the structure of **(8-Bromooctyl)cyclopropane** using NMR spectroscopy follows a logical progression, from initial prediction to final confirmation through comparison with related known compounds.





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